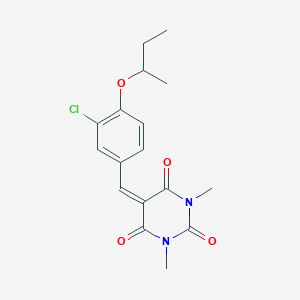![molecular formula C16H23N5O2S B4009436 2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4009436.png)
2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Beschreibung
The compound under discussion is a part of a broader category of chemicals that involve complex structures with significant pharmacological potential. The research on similar compounds has been aimed at exploring their synthesis, structural characteristics, and the implications of their chemical and physical properties. These studies provide foundational knowledge for understanding the compound's behavior and potential applications in various scientific fields.
Synthesis Analysis
Synthesis of compounds similar to the one mentioned often involves multi-step reactions, starting from basic chemical precursors to more complex structures. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide and derivatives involves reactions under specific conditions, demonstrating the intricacies involved in creating such compounds (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds often reveals complex interactions between various atoms and functional groups. For example, structural elucidation through crystallographic studies can show how different molecular planes and orientations influence the compound's chemical behavior and reactivity (Gautam et al., 2013).
Chemical Reactions and Properties
Compounds within this category can undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. The reactions can include nucleophilic substitutions, condensations, and cyclizations, often leading to the formation of novel heterocyclic structures with diverse biological activities (Fadda et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and for their application in various fields. These properties are determined through meticulous experimental procedures and contribute significantly to the compound's characterization (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, dictate the compound's potential uses and its behavior in biological systems. Studies on similar compounds provide insights into how structural features influence chemical properties and potential biological activity (Mamolo et al., 2001).
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-4-6-14-18-19-16(24-14)17-13(22)9-21-8-5-7-12(21)15-10(2)20-23-11(15)3/h12H,4-9H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWMUTULVWXBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2CCCC2C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4009358.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide hydrochloride](/img/structure/B4009359.png)
![4-{5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4009366.png)
![N-1-naphthyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4009378.png)
![N-{4-[(dibenzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4009388.png)
![N-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4009396.png)

![6-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B4009422.png)
![methyl (2R*,4S*)-4-hydroxy-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine-2-carboxylate](/img/structure/B4009430.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4009444.png)

![5-(acetyloxy)-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4009451.png)

![diethyl 2-[4-(acetylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4009462.png)